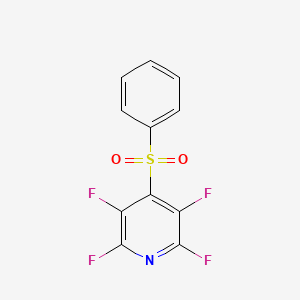
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine
Vue d'ensemble
Description
Sulfonyl fluorides are a class of organic compounds that contain a sulfur-fluorine bond. They have emerged as a significant functional group with diverse applications . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Synthesis Analysis
The synthesis of sulfonyl fluorides has seen significant advancements in recent years. New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Molecular Structure Analysis
The molecular structure of sulfonyl fluorides is characterized by a sulfur-fluorine bond. The geometry around the sulfur atom is typically tetrahedral .
Chemical Reactions Analysis
Sulfonyl fluorides are known for their reactivity and stability. They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists . They react with compounds containing reactive N-H and O-H bonds .
Applications De Recherche Scientifique
Synthesis and Reactivity
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine has been a subject of interest due to its potential in various synthesis reactions. Banks and Sparkes (1972) demonstrated the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine, a derivative of tetrafluoropyridine, which undergoes various thermal reactions (Banks & Sparkes, 1972). Raache, Sekhri, and Tabchouche (2016) explored the synthesis of fluorinated compounds, including 4-amino-2-ethoxy-3,5,6-trifluoropyridine, highlighting the biological significance of these compounds (Raache, Sekhri, & Tabchouche, 2016).
Chemical Properties and Interactions
The chemical properties and interactions of this compound and its derivatives have been studied extensively. Banks et al. (1969) investigated the reaction of pentafluoropyridine with various compounds to yield derivatives of tetrafluoropyridine (Banks et al., 1969). Díez et al. (2002) focused on the synthesis of enantiomeric pyrrolidines and tetrahydrofuran analogs using protecting groups on epoxy compounds (Díez et al., 2002).
Biological and Pharmacological Studies
In the field of biology and pharmacology, the derivatives of this compound have been evaluated. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, revealing moderate to significant antibacterial activity (Khalid et al., 2016).
Electronic Interactions and Synthesis Techniques
Ang and Huang (1986) assessed the electronic interactions in 4-substituted 2,3,5,6-tetrafluoropyridines, providing insights into the mutual electronic interactions between different substituents (Ang & Huang, 1986). Mohammadi et al. (2020) presented a new methodology for synthesizing 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine using ultrasonic irradiation, enhancing yield and reducing reaction time (Mohammadi et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine are likely to be serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
This compound, similar to other sulfonyl fluorides, is expected to act as an irreversible inhibitor of its target enzymes . It achieves this by forming a covalent bond with the hydroxyl group of the active site serine residue, thereby preventing the enzyme from interacting with its natural substrates .
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred that the compound would impact pathways involving its target enzymes, i.e., serine proteases. For instance, it could influence the complement system and coagulation cascade in the immune and circulatory systems, respectively .
Pharmacokinetics
It’s worth noting that the compound’sbioavailability , distribution , metabolism , and excretion would be crucial factors determining its overall effect in the body .
Result of Action
The primary result of the action of this compound is the inhibition of serine proteases . This could lead to a decrease in the breakdown of specific proteins, potentially impacting various biological processes where these enzymes play a role .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context .
Safety and Hazards
Orientations Futures
Research into sulfonyl fluorides is ongoing, with new synthetic methods being developed. This includes the advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity . Future research will likely continue to explore the diverse applications of these intriguing functional groups.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-9(8(13)11(15)16-10(7)14)19(17,18)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNNQUIKJUUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631387 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23449-67-4 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)

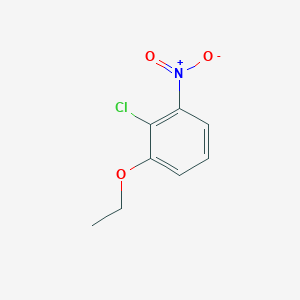
![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
![Dinaphtho[2,1-b:2',3'-d]furan](/img/structure/B1629046.png)
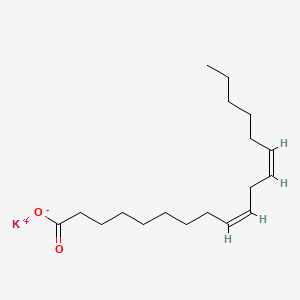
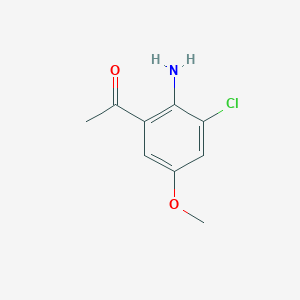



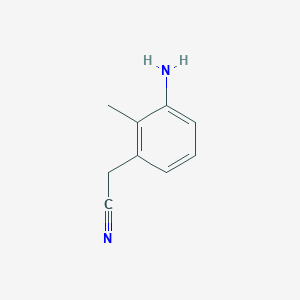
![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)
![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)
